REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:17])[C:4]1[CH:9]=[CH:8][C:7]([N+:10]([O-])=O)=[CH:6][C:5]=1[C:13]([F:16])([F:15])[F:14]>C(OCC)(=O)C.[Pd]>[CH3:1][O:2][C:3](=[O:17])[C:4]1[CH:9]=[CH:8][C:7]([NH2:10])=[CH:6][C:5]=1[C:13]([F:14])([F:16])[F:15]
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Name
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|
Quantity
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700 mg
|
Type
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reactant
|
Smiles
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COC(C1=C(C=C(C=C1)[N+](=O)[O-])C(F)(F)F)=O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
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C(C)(=O)OCC
|
Name
|
|
Quantity
|
50 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
|
The mixture was filtered
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Type
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CONCENTRATION
|
Details
|
concentrated
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Type
|
CUSTOM
|
Details
|
to give a light yellow solid which
|
Name
|
|
Type
|
|
Smiles
|
COC(C1=C(C=C(C=C1)N)C(F)(F)F)=O
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |